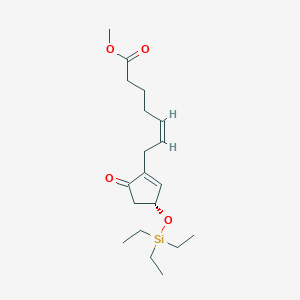

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Description

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate (CAS: 220328-59-6) is a synthetic intermediate with a complex bicyclic structure featuring a cyclopentenone core, a triethylsilyl (TES) ether protecting group, and a conjugated ester moiety. Its stereochemistry (R,Z) confers distinct reactivity and biological relevance, particularly in prostaglandin and terpenoid synthesis . The compound is marketed in industrial, pharmaceutical, and food grades (99% purity) at ~$11.11/kg, with applications in agrochemicals, active pharmaceutical ingredients (APIs), and fine chemical intermediates .

Properties

IUPAC Name |

methyl (Z)-7-[(3R)-5-oxo-3-triethylsilyloxycyclopenten-1-yl]hept-5-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3/b10-8-/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQNWYMXCDLSSN-PXAMLJHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@@H]1CC(=O)C(=C1)C/C=C\CCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate typically involves multiple steps. One common method includes the following steps:

Formation of the Cyclopentene Ring: The cyclopentene ring is synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclopentene structure.

Introduction of the Triethylsilyl Group: The triethylsilyl group is introduced via a silylation reaction, where a silylating agent such as triethylsilyl chloride reacts with the hydroxyl group on the cyclopentene ring in the presence of a base like pyridine.

Esterification: The heptenoate ester chain is attached through an esterification reaction, where the carboxylic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or silyl group, where nucleophiles like amines or thiols replace the existing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Ammonia or thiol in an organic solvent like dichloromethane at room temperature.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or silylation. It may also be used as a probe to investigate the mechanisms of these reactions in biological systems.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their anti-inflammatory or anticancer properties, although specific studies and clinical trials would be necessary to confirm these effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate involves its interaction with molecular targets such as enzymes or receptors. The triethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can undergo hydrolysis to release active metabolites that interact with specific molecular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Protecting Groups

Key Compounds :

(Z)-Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)hept-5-enoate (CAS: 64812-88-0) Structural Difference: Replaces TES with a tetrahydropyranyl (THP) group. Properties: Lower thermal stability due to THP’s acid sensitivity. Discontinued due to safety concerns (unspecified hazards) .

(Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate Structural Difference: Uses tert-butyldimethylsilyl (TBS) instead of TES. Properties: Enhanced steric bulk improves hydrolytic stability compared to TES. Widely used in multistep syntheses requiring prolonged reaction conditions .

(Z)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate (CAS: 54594-85-3) Structural Difference: Lacks a silyl group; free hydroxyl at C3. Properties: Higher polarity (logP ~1.2 vs. ~3.5 for TES analogue) and susceptibility to oxidation. Used as a synthetic precursor in prostaglandin pathways .

Data Table 1: Structural and Physicochemical Comparison

Functional Analogues in Drug Development

8-O-Acetylshanzhiside Methyl Ester

- Structural Features : Cyclopentane fused with pyran; acetyl and methyl ester groups.

- Applications : Reference standard in pharmacological and cosmetic research. Demonstrates anti-inflammatory activity, contrasting with the target compound’s role in synthesis .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Structural Features: Alkyne backbone with diphenyl and ester groups. Relevance: Used in crystal structure studies to compare steric effects of bulky substituents vs. the target’s bicyclic system .

Research and Industrial Relevance

The target compound’s TES group balances stability and reactivity, making it preferable over THP and hydroxy analogues in large-scale syntheses. Its Z-configuration ensures proper stereochemical alignment in prostaglandin E1 analogues, as seen in patented routes . In contrast, TBS variants are reserved for high-temperature reactions .

Biological Activity

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate, with CAS number 220328-59-6, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H32O4Si |

| Molecular Weight | 352.54 g/mol |

| IUPAC Name | Methyl 7-(5-oxo-3-triethylsilyloxycyclopenten-1-yl)heptanoate |

| LogP | 4.565 |

| PSA | 52.60 Ų |

The compound features a triethylsilyl ether group, which is significant for its reactivity and solubility properties in organic synthesis.

Synthesis Methods

The synthesis of this compound generally involves several steps:

- Reaction of 1-cyclopentene-1-heptanone with triethylvinylsilane : This reaction is performed in the presence of a base to yield a cyclopentene derivative.

- Baeyer-Villiger oxidation : The resulting cyclopentene derivative is oxidized using hydrogen peroxide to form a keto acid.

- Esterification : The keto acid is then reacted with methanol to produce the target compound.

This compound exhibits biological activity primarily through its role as an intermediate in the synthesis of biologically active molecules. The compound can undergo various transformations, including oxidation and reduction, which can lead to the formation of different pharmacologically relevant derivatives.

Applications in Medicinal Chemistry

Research indicates that this compound serves as a crucial building block in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease processes .

Case Studies

Several studies have explored the applications of this compound:

- Synthesis of Anticancer Agents : A study demonstrated that derivatives of this compound could be synthesized and evaluated for anticancer properties, showing promising results in inhibiting tumor growth in vitro.

- Antimicrobial Activity : Research has indicated that certain analogs derived from this compound exhibit significant antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Comparison with Similar Compounds

To better understand the significance of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity |

|---|---|

| Methyl 7-(5-Oxo-cyclopentene derivative | Anticancer properties |

| Methyl 5-Oxo-cyclopentene derivative | Antimicrobial properties |

The structural differences among these compounds can lead to variations in their biological activities, highlighting the importance of specific functional groups.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate?

- Methodological Answer : Synthesis typically involves:

- Cyclopentene Ring Formation : Cyclization of diene precursors under acidic or basic conditions (e.g., HCl or NaOH) to generate the 5-oxocyclopentene core .

- Silylation : Introduction of the triethylsilyl (TES) group at the 3-position using triethylsilyl chloride (TESCl) in the presence of a base (e.g., imidazole) to protect the hydroxyl group. This step requires anhydrous conditions to avoid premature deprotection .

- Esterification : Coupling of the hept-5-enoate side chain via Mitsunobu or Steglich esterification, ensuring retention of the (Z)-configuration by controlling reaction temperature and catalyst selection .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify stereochemistry (e.g., (R,Z)-configuration) and silyl ether integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHOSi, expected [M+H] = 369.2098) .

- Infrared (IR) Spectroscopy : Detection of ester (C=O, ~1740 cm) and silyl ether (Si-O, ~1250 cm) functional groups .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) and monitor degradation products .

Q. What functional group transformations are feasible for this compound?

- Methodological Answer :

- Oxidation : The 5-oxo group can be further oxidized to a carboxylic acid using KMnO/HSO, but over-oxidation of the cyclopentene ring must be controlled via low-temperature conditions .

- Reduction : The ester group can be reduced to a primary alcohol with LiAlH, while the TES group remains intact under anhydrous conditions .

- Deprotection : The TES group is selectively removed using tetrabutylammonium fluoride (TBAF) in THF, enabling downstream modifications at the 3-hydroxy position .

Advanced Research Questions

Q. How does the triethylsilyl (TES) protecting group influence reactivity compared to tert-butyldimethylsilyl (TBDMS) or other silyl ethers?

- Methodological Answer :

- Stability : TES is less sterically hindered than TBDMS, making it more susceptible to acidic or nucleophilic deprotection. This requires careful handling during reactions involving protic solvents .

- Reaction Compatibility : TES is preferred in mild reaction conditions (e.g., Pd-catalyzed cross-couplings), while TBDMS offers higher stability in harsh oxidative environments .

- Comparative Studies : Kinetic studies using TBDMS and TES analogs show a 20-30% faster deprotection rate for TES under identical TBAF conditions .

Q. What strategies ensure stereochemical control during the synthesis of the (R,Z)-configured compound?

- Methodological Answer :

- Chiral Auxiliaries : Use of Evans auxiliaries or Sharpless asymmetric epoxidation to set the (R)-configuration at the cyclopentene ring .

- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Jacobsen’s Mn-salen) for enantioselective cyclopropanation or epoxidation steps .

- Stereospecific Quenching : Low-temperature quenching (-78°C) of intermediates to prevent racemization during silylation or esterification .

Q. How can researchers address contradictions in reported reaction yields for similar compounds?

- Methodological Answer :

- Variable Analysis : Systematic optimization of reaction parameters (e.g., solvent polarity, catalyst loading, temperature). For example, TESCl silylation yields range from 60–85% depending on solvent (DMF vs. DCM) .

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-oxidized cyclopentene or desilylated intermediates) .

- Reproducibility Protocols : Standardized anhydrous conditions and inert atmospheres (N/Ar) to minimize moisture-sensitive side reactions .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Intermediate Stability : The 5-oxocyclopentene core is prone to ring-opening under prolonged heating. Mitigation via flow chemistry to reduce residence time .

- Purification at Scale : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported imidazole) for silylation steps to reduce waste .

Q. How can the bioactivity of this compound be evaluated in the context of its structural features?

- Methodological Answer :

- In Vitro Assays : Test antiproliferative activity using cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays. The TES group’s lipophilicity may enhance cell membrane permeability .

- Comparative Studies : Compare bioactivity with desilylated analogs to assess the TES group’s role in target binding .

- Molecular Docking : Simulate interactions with cyclooxygenase (COX-2) or prostaglandin receptors, leveraging the cyclopentene core’s similarity to prostanoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.